Uridine-diphosphate-n-acetylgalactosamine
Overview
Description
Uridine diphosphate N-acetylgalactosamine is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound is used by glycosyltransferases to transfer N-acetylgalactosamine residues to substrates, playing a significant role in the synthesis of mucin-type O-glycans, which are essential components of mucus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The enzymatic synthesis of uridine diphosphate N-acetylgalactosamine involves the phosphorylation of N-acetylgalactosamine by N-acetylhexosamine 1-kinase, followed by pyrophosphorylation by N-acetylglucosamine uridyltransferase. This method is highly efficient and selective .
Industrial Production Methods: Industrial production of uridine diphosphate N-acetylgalactosamine typically involves the use of recombinant enzymes to catalyze the necessary reactions. The process includes the expression of these enzymes in suitable host cells, followed by purification and reaction optimization to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Uridine diphosphate N-acetylgalactosamine primarily undergoes glycosylation reactions, where it donates N-acetylgalactosamine residues to acceptor molecules. This compound does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The glycosylation reactions involving uridine diphosphate N-acetylgalactosamine are catalyzed by glycosyltransferases. These reactions often require the presence of divalent metal ions such as manganese or magnesium to enhance enzyme activity .
Major Products: The major products of these reactions are glycoproteins and glycolipids, which are essential for various biological processes, including cell signaling, immune defense, and the formation of mucus .
Scientific Research Applications
Uridine diphosphate N-acetylgalactosamine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in the study of glycosylation processes and the function of glycoproteins and glycolipids.
Medicine: It is involved in the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and genetic disorders.
Industry: It is used in the production of biopharmaceuticals and the development of diagnostic tools.
Mechanism of Action
Uridine diphosphate N-acetylgalactosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to serine or threonine residues on polypeptides. This process initiates mucin-type O-glycosylation, leading to the formation of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, and the pathways involved are critical for cell signaling, immune response, and the maintenance of cellular structures .
Comparison with Similar Compounds
- Uridine diphosphate N-acetylglucosamine
- Uridine diphosphate glucose
- Uridine diphosphate galactose
Comparison: Uridine diphosphate N-acetylgalactosamine is unique in its ability to transfer N-acetylgalactosamine residues specifically. In contrast, uridine diphosphate N-acetylglucosamine transfers N-acetylglucosamine residues, and uridine diphosphate glucose and uridine diphosphate galactose transfer glucose and galactose residues, respectively. This specificity allows uridine diphosphate N-acetylgalactosamine to play distinct roles in glycosylation processes, particularly in the synthesis of mucin-type O-glycans .
Properties
IUPAC Name |
[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYTUAZOPRMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O17P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862122 | |
Record name | 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uridine diphosphate-N-acetylgalactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7277-98-7 | |
Record name | Uridine diphosphate-N-acetylgalactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.